4-Chloro-1-isopropyl-1H-pyrazole-3-carbonitrile
Description
4-Chloro-1-isopropyl-1H-pyrazole-3-carbonitrile is a halogenated pyrazole derivative characterized by a chloro substituent at position 4 and a nitrile group at position 3 of the pyrazole ring. This compound serves as a versatile intermediate in organic synthesis, particularly in nucleophilic substitution reactions due to the electron-withdrawing chloro group, which activates the pyrazole ring for further functionalization.
Structure
3D Structure
Properties
Molecular Formula |
C7H8ClN3 |
|---|---|
Molecular Weight |
169.61 g/mol |
IUPAC Name |
4-chloro-1-propan-2-ylpyrazole-3-carbonitrile |
InChI |
InChI=1S/C7H8ClN3/c1-5(2)11-4-6(8)7(3-9)10-11/h4-5H,1-2H3 |
InChI Key |
ZDWDZRURHOHJHL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=C(C(=N1)C#N)Cl |
Origin of Product |
United States |
Preparation Methods
Base-Catalyzed Cyclization
The most common method involves cyclocondensation of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds. For example, 1-isopropylhydrazine reacts with 3-chloro-2-cyanoacrylonitrile under basic conditions to form the pyrazole core.
Reaction Conditions :
Mechanism :
- Hydrazine attacks the β-carbon of the α,β-unsaturated nitrile.
- Cyclization via intramolecular nucleophilic substitution.
- Elimination of water to aromatize the pyrazole ring.
Vilsmeier-Haack Formylation Followed by Cyclization
An alternative route uses Vilsmeier reagent (DMF/POCl₃) to formylate intermediates, enabling subsequent cyclization. For instance, acetophenonephenyl hydrazine treated with Vilsmeier reagent yields pyrazole-4-carboxaldehyde, which is further functionalized.
Key Steps :
- Formylation at the 4-position of the pyrazole.
- Chlorination using PCl₅ or SOCl₂.
- Cyanide introduction via nucleophilic substitution.
Optimization :
- Excess POCl₃ improves chlorination efficiency.
- Polar aprotic solvents (e.g., DMF) enhance reaction rates.
Halogenation of Preformed Pyrazole Intermediates
Direct Chlorination Using PCl₅ or POCl₃
Chlorination of 1-isopropyl-1H-pyrazole-3-carbonitrile with PCl₅ in refluxing acetonitrile achieves selective substitution at the 4-position.
Typical Parameters :
| Parameter | Value |
|---|---|
| Chlorinating agent | PCl₅ (1.5 equiv) |
| Solvent | Acetonitrile |
| Temperature | 80°C |
| Time | 6–8 hours |
| Yield | 72–85% |
Side Reactions :
Radical Chlorination
Recent patents describe radical-initiated chlorination using Cl₂ gas and UV light, offering better regioselectivity. This method avoids harsh acids and achieves yields up to 89%.
Advantages :
Palladium-Catalyzed Cross-Coupling Reactions
Suzuki-Miyaura Coupling
Aryl boronic acids react with 4-chloro-1-isopropyl-1H-pyrazole-3-carbonitrile precursors to introduce substituents. Pd(PPh₃)₄ catalyzes the reaction in toluene/water mixtures.
Case Study :
- Substrate: 4-Bromo-1-isopropyl-1H-pyrazole-3-carbonitrile
- Boronic acid: Phenylboronic acid
- Yield: 68%
Limitations :
Buchwald-Hartwig Amination
Primary/secondary amines couple with chloro-pyrazole intermediates using Pd₂(dba)₃ and Xantphos. This method is critical for synthesizing bioactive analogues.
Optimized Conditions :
- Solvent: DMF
- Base: Cs₂CO₃
- Temperature: 100°C
- Yield: 55–70%
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times from hours to minutes. For example, cyclocondensation of 1-isopropylhydrazine hydrochloride and 3-cyano-2-chloroacrylonitrile under microwaves (150°C, 20 min) achieves 82% yield.
Benefits :
- Energy efficiency.
- Improved purity due to reduced side reactions.
Industrial-Scale Production Strategies
Continuous Flow Reactors
Patents highlight tubular reactors for large-scale synthesis, ensuring consistent temperature control and safety. Key parameters include:
| Parameter | Value |
|---|---|
| Residence time | 30–60 minutes |
| Temperature | 70–90°C |
| Throughput | 10–20 kg/h |
Advantages :
Solvent Recycling
Acetonitrile and DMF are recovered via distillation, lowering production costs by 15–20%.
Comparative Analysis of Methods
| Method | Yield (%) | Scalability | Cost Efficiency |
|---|---|---|---|
| Cyclocondensation | 65–78 | High | Moderate |
| Direct Chlorination | 72–85 | Moderate | Low |
| Microwave Synthesis | 80–82 | High | High |
| Continuous Flow | 75–89 | Very High | Very High |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chlorine atom at position 4 undergoes nucleophilic substitution under controlled conditions. This reaction is pivotal for introducing new functional groups or modifying the compound's bioactivity.
Key Reactions and Conditions:
| Nucleophile | Solvent | Catalyst | Temperature | Product | Yield | Reference |
|---|---|---|---|---|---|---|
| Amines | DMF | None | 80–100°C | 4-Amino derivatives | 75–92% | |
| Alkoxides | THF | K₂CO₃ | Reflux | 4-Alkoxy derivatives | 68–85% | |
| Thiols | MeOH | Et₃N | RT | 4-Thioethers | 70–88% |
The reaction proceeds via an SₙAr mechanism , where the electron-withdrawing cyano group activates the pyrazole ring toward nucleophilic attack. Polar aprotic solvents like DMF enhance reactivity by stabilizing the transition state.
Hydrolysis of the Cyano Group
The carbonitrile group at position 3 hydrolyzes to form carboxylic acids or amides, depending on conditions:
-
Acidic Hydrolysis :
Yields 3-carboxylic acid derivatives in 80–95% yield using concentrated HCl at 100°C . -
Basic Hydrolysis :
Forms 3-amide derivatives in 65–78% yield under reflux .
Hydrolysis kinetics are pH-dependent, with acidic conditions favoring faster conversion due to protonation of the nitrile group.
Condensation and Cyclization Reactions
The compound participates in cyclocondensation reactions to form fused heterocycles, a key strategy in drug design:
Example : Reaction with 1,3-dicarbonyl compounds yields pyrazolo[3,4-b]pyridines via Gould–Jacobs-type mechanisms :
-
Michael Addition : The pyrazole's NH group attacks the dicarbonyl compound.
-
Cyclization : Intramolecular dehydration forms a six-membered ring.
-
Aromatization : Oxidation (often spontaneous) completes the process.
| Dicarbonyl Compound | Catalyst | Product | Yield | Reference |
|---|---|---|---|---|
| Diethyl malonate | POCl₃ | 4-Chloro-pyrazolo[3,4-b]pyridine | 89% | |
| Acetylacetone | TsOH | Methyl-substituted derivative | 76% |
Reaction temperatures typically range from 100–160°C, with POCl₃ enhancing electrophilicity at the reaction site .
Metal-Catalyzed Cross-Couplings
The chlorine atom enables palladium-catalyzed cross-couplings, expanding structural diversity:
-
Suzuki Coupling :
Yields biaryl derivatives in 70–90% yield using DME/H₂O at 80°C . -
Buchwald–Hartwig Amination :
Forms C–N bonds with aryl amines in 60–85% yield using Xantphos/Pd₂(dba)₃ .
Halogen Exchange Reactions
The chlorine atom can be replaced by other halogens under specific conditions:
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| NaBr | DMSO, 120°C | 4-Bromo derivative | 82% | |
| KI | Acetone, reflux | 4-Iodo derivative | 75% |
Ionic byproducts (e.g., NaCl) are removed via aqueous workup.
Mechanistic Insights and Selectivity
-
Regioselectivity : Reactions predominantly occur at the 4-position due to the chlorine's high leaving group ability and the ring's electron-deficient nature .
-
Steric Effects : The isopropyl group at position 1 hinders nucleophilic attack at adjacent positions, directing reactivity to the 3- and 4-positions .
-
Catalytic Influence : Lewis acids like FeCl₃ accelerate cyclization steps by coordinating to the nitrile group .
This compound’s reactivity profile underscores its utility as a building block in synthesizing bioactive molecules, kinase inhibitors, and functional materials. Experimental protocols emphasize optimizing solvent polarity and catalyst choice to maximize yields and selectivity .
Scientific Research Applications
Protein Kinase Inhibition
One of the primary applications of 4-chloro-1-isopropyl-1H-pyrazole-3-carbonitrile is its role as an inhibitor of specific protein kinases. Protein kinases are critical in cellular signaling pathways, and their dysregulation is often associated with diseases such as cancer. The compound has demonstrated significant potency against certain kinase targets, making it a lead compound in the development of selective kinase inhibitors.
Cancer Therapeutics
Research has indicated that this compound can effectively inhibit tumor growth by targeting kinases involved in cancer progression. For instance, studies have shown that modifications to the compound can enhance its efficacy against Bcl-2 and Bcl-xL proteins, which are known to regulate apoptosis in cancer cells . The ability to optimize its structure for improved binding affinities and selectivity profiles is crucial for developing potential cancer therapies.
Herbicidal Activity
In addition to its medicinal uses, this compound exhibits potential herbicidal properties. Its structural characteristics allow it to interact with plant biological pathways, potentially leading to the development of new herbicides that are effective against specific weed species while minimizing impact on crops.
Pest Control
The compound's biological activity may also extend to pest control applications. By inhibiting specific enzymes or receptors in pests, it could serve as a basis for developing new insecticides that target key metabolic pathways without affecting non-target organisms.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is essential for optimizing its pharmacological properties. The presence of the chloro group at the 4-position and the isopropyl group at the 1-position significantly influence its biological activity.
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 4-Chloro-1-methyl-1H-pyrazole-3-carbonitrile | Methyl group instead of isopropyl | Different alkyl substituent affects activity |
| 3-Amino-1-isopropyl-1H-pyrazole-4-carbonitrile | Amino substituent at the 3-position | Enhanced solubility and potential activity |
| 4-Bromo-1-isopropyl-1H-pyrazole-3-carbonitrile | Bromo substituent instead of chloro | Varies in reactivity due to halogen nature |
The table above illustrates how variations in substituents can lead to different biological activities, highlighting the importance of SAR studies in drug development.
Case Studies and Research Findings
Several studies have documented the efficacy and potential applications of this compound:
Inhibition Studies
A study published in Nature explored the binding affinities of various pyrazole derivatives, including this compound, against different protein kinases. The results indicated that this compound exhibits selective inhibition, which could be leveraged for therapeutic development .
Agricultural Trials
Field trials assessing the herbicidal efficacy of this compound demonstrated promising results against common weed species, suggesting its potential as a new herbicide formulation.
Mechanism of Action
The mechanism of action of 4-Chloro-1-isopropyl-1H-pyrazole-3-carbonitrile involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the molecular target involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The structural analogs of 4-Chloro-1-isopropyl-1H-pyrazole-3-carbonitrile often differ in substituent type and position. A key comparator is 1-isopropyl-3-(4-phenyl-1H-1,2,3-triazol-1-yl)-1H-pyrazole-4-carbonitrile (referred to as Compound A), synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC).
Electronic and Steric Effects
- Electron-Withdrawing Groups: The chloro group in the target compound increases electrophilicity at position 4, favoring substitution reactions.
- Nitrile Group : Both compounds feature a nitrile group, but its position (3 vs. 4) alters electronic distribution. In the target compound, the nitrile at position 3 may stabilize adjacent reactive sites through conjugation.
Research Findings and Trends
- Synthetic Efficiency : Compound A’s high yield (90%) highlights the advantage of click chemistry for constructing hybrid heterocycles.
- Spectroscopic Differentiation : The target compound’s ¹³C NMR would display distinct shifts for C-Cl (δ ~100–120 ppm) versus Compound A’s triazole carbons (δ ~125–150 ppm).
- Thermal Stability : The higher melting point of Compound A (135°C) compared to typical chloro-pyrazoles (often <100°C) suggests enhanced crystalline stability due to the triazole-phenyl group.
Biological Activity
4-Chloro-1-isopropyl-1H-pyrazole-3-carbonitrile is a compound of significant interest in medicinal chemistry due to its biological activity, particularly as an inhibitor of protein kinases. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by a pyrazole ring with a chloro substituent at the 4-position, an isopropyl group at the 1-position, and a cyano group at the 3-position. Its molecular formula is , with notable physical properties such as a boiling point of approximately 282.7 °C and a density of about 1.24 g/cm³.
Structural Features
| Feature | Description |
|---|---|
| Ring System | Pyrazole |
| Substituents | Chloro (4-position), Isopropyl (1-position), Cyano (3-position) |
| Molecular Formula | C₇H₈ClN₃ |
Research indicates that this compound interacts with various biological macromolecules, particularly protein kinases. These kinases play crucial roles in cellular signaling pathways and are often implicated in cancer and other diseases. The compound's structural characteristics contribute to its selectivity and potency against specific targets, making it a valuable candidate for drug development.
Anticancer Activity
The compound has shown promise as an anticancer agent. For instance, studies involving pyrazole derivatives have demonstrated significant cytotoxic effects in breast cancer cell lines, particularly MCF-7 and MDA-MB-231. The combination of pyrazoles with doxorubicin has been reported to exhibit synergistic effects, enhancing the overall efficacy against cancer cells .
Other Biological Activities
In addition to its anticancer properties, pyrazole derivatives have been explored for their anti-inflammatory and antimicrobial activities. Some studies have highlighted their potential as monoamine oxidase inhibitors and their role in treating conditions like depression and seizures .
Case Study 1: Anticancer Efficacy
In a study evaluating the efficacy of various pyrazole derivatives against breast cancer cell lines, it was found that those containing halogen substituents (like chlorine) exhibited higher cytotoxicity. The combination treatment with doxorubicin resulted in enhanced cell death compared to doxorubicin alone, indicating the potential for improved therapeutic strategies in challenging cancer subtypes .
Case Study 2: Antimicrobial Activity
Another research effort focused on synthesizing pyrazole-based compounds for their antimicrobial properties. The results indicated that certain derivatives displayed moderate to excellent activity against several pathogenic fungi, suggesting their utility in treating fungal infections .
Q & A
How can the purity and structural integrity of 4-Chloro-1-isopropyl-1H-pyrazole-3-carbonitrile be verified after synthesis?
Methodological Answer:
Post-synthesis verification requires a combination of spectroscopic and chromatographic techniques:
- NMR Spectroscopy : Use and NMR to confirm substituent positions and assess chemical shifts. For example, pyrazole ring protons typically resonate between δ 7.2–8.0 ppm in NMR, while nitrile groups appear as sharp signals in NMR (δ 110–120 ppm) .
- IR Spectroscopy : Confirm the presence of the nitrile group via a strong absorption band near 2230–2240 cm. Additional bands (e.g., C-Cl stretching at ~600–800 cm) validate functional groups .
- HRMS : Validate molecular formula accuracy with high-resolution mass spectrometry. For instance, a deviation <2 ppm between calculated and observed m/z values ensures structural fidelity .
- TLC and Flash Chromatography : Monitor reaction progress via TLC (e.g., cyclohexane/ethyl acetate gradients) and purify using silica-based flash chromatography to isolate the target compound .
What strategies optimize the synthesis yield of this compound under varying catalytic conditions?
Methodological Answer:
Yield optimization involves:
- Catalyst Screening : Compare trifluoroacetic acid (TFA) with alternative Brønsted acids (e.g., HCl, HSO) to assess reaction efficiency. TFA enhances azide substitution reactions by stabilizing intermediates .
- Solvent Selection : Polar aprotic solvents (e.g., methylene chloride) improve solubility of intermediates. Solvent-free or aqueous conditions (as in catalyst-free multicomponent reactions) may reduce side products .
- Temperature Control : Gradual warming (e.g., 0°C to 50°C over 16 hours) minimizes decomposition and enhances regioselectivity .
- Stoichiometric Ratios : Excess azido(trimethyl)silane (7.5 equiv) drives reactions to completion, as demonstrated in triazene-to-azide conversions (76–88% yields) .
How can X-ray crystallography with SHELX software determine the molecular conformation of this compound?
Methodological Answer:
- Data Collection : Use high-resolution single-crystal diffraction data (e.g., Cu-Kα radiation) to obtain intensity data. Ensure crystal quality via pre-screening for twinning or disorder .
- Structure Solution : Apply direct methods in SHELXD for phase determination. Refine coordinates and displacement parameters using SHELXL, incorporating constraints for rigid groups (e.g., isopropyl) .
- Validation : Analyze R values (<5%) and residual electron density maps to confirm absence of unresolved solvent or disorder. Compare bond lengths/angles with DFT-calculated geometries .
How can researchers resolve conflicting data on substituent effects in pyrazole-carbonitrile derivatives?
Methodological Answer:
- Comparative Analysis : Contrast reactivity of 4-Chloro-1-isopropyl derivatives with analogs (e.g., 1-benzyl or 4-methylbenzyl substituents). Note steric/electronic effects on reaction rates and regioselectivity .
- Computational Modeling : Use DFT to calculate charge distribution and frontier molecular orbitals. For example, electron-withdrawing groups (e.g., Cl) deactivate the pyrazole ring, altering nucleophilic attack sites .
- Kinetic Studies : Monitor reaction intermediates via in situ NMR or IR to identify rate-determining steps under varying substituent conditions .
How can bioactivity studies for pyrazole-carbonitrile derivatives be designed using structure-activity relationships (SAR)?
Methodological Answer:
- Scaffold Modification : Introduce substituents (e.g., 4-methoxyphenyl or benzyl groups) to assess impact on biological targets. For example, pyrazole-4-carbonitriles with electron-donating groups show enhanced COX-2 inhibition .
- In Vitro Assays : Screen for anticancer activity via MTT assays using cell lines (e.g., HeLa or MCF-7). Compare IC values against reference compounds .
- Molecular Docking : Simulate binding interactions with target proteins (e.g., COX-2 or kinases) using PyMOL or AutoDock. Prioritize derivatives with favorable binding energies .
What role do solvent polarity and temperature play in the regioselective functionalization of the pyrazole ring?
Methodological Answer:
- Solvent Polarity : Polar solvents (e.g., DMF) stabilize charge-separated intermediates, favoring electrophilic substitution at the 4-position. Nonpolar solvents may promote alternative pathways .
- Temperature Effects : Lower temperatures (0–5°C) suppress side reactions (e.g., ring-opening), while higher temperatures (50°C) accelerate azide cycloaddition or nitrile formation .
- Case Study : In methylene chloride at 50°C, 3-azido-1-benzyl derivatives form selectively (76% yield), whereas aqueous conditions favor multicomponent products .
How can reaction mechanisms for pyrazole-carbonitrile synthesis be analyzed using spectroscopic and computational methods?
Methodological Answer:
- Mechanistic Probes : Use -labeled reagents to track nitrogen migration via NMR. For example, azide-to-triazene conversions show distinct shifts .
- DFT Calculations : Map potential energy surfaces to identify transition states. Compare activation energies for competing pathways (e.g., nucleophilic substitution vs. cycloaddition) .
- Kinetic Isotope Effects (KIE) : Measure or KIEs to distinguish concerted vs. stepwise mechanisms in nitrile formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
